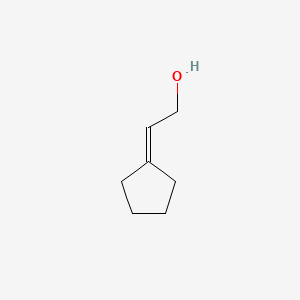

Ethanol, 2-cyclopentylidene-

Description

Context and Significance of the Cyclopentylidene Moiety in Synthetic Design

The cyclopentane (B165970) ring, a five-membered carbocycle, is a recurring structural motif in a multitude of biologically active natural products and pharmaceuticals. thieme-connect.com Its derivatives, known as cyclopentanoids, are key targets in organic synthesis. thieme-connect.com The cyclopentylidene group, where the cyclopentane ring is attached to a side chain via a double bond, introduces a degree of rigidity and specific stereochemical constraints to a molecule. This exocyclic double bond also serves as a handle for a variety of chemical transformations, including additions and oxidations.

The synthesis of cyclopentane derivatives has been a subject of extensive research, with numerous methods developed over the past few decades. thieme-connect.combaranlab.org These strategies range from classical ionic reactions like aldol (B89426) condensations and Michael additions to more modern metal-mediated processes such as ring-closing metathesis and cycloaddition reactions. thieme-connect.combaranlab.orgorganic-chemistry.org The presence of the cyclopentylidene moiety in a molecule like Ethanol (B145695), 2-cyclopentylidene- offers a unique starting point for the construction of more complex molecular frameworks, including spirocyclic and fused-ring systems. baranlab.org

Role of the Hydroxyl (Ethanol) Functional Group in Chemical Transformations

The hydroxyl (–OH) group is one of the most important functional groups in organic chemistry, characteristic of alcohols. britannica.comlibretexts.org Its presence profoundly influences the physical and chemical properties of a molecule. britannica.com The oxygen atom in the hydroxyl group is more electronegative than both carbon and hydrogen, leading to polarized C-O and O-H bonds. britannica.commsu.edu This polarization makes the hydrogen atom slightly acidic and the oxygen atom nucleophilic and basic.

The hydroxyl group can participate in a wide array of chemical transformations. libretexts.org It can be oxidized to form aldehydes, ketones, or carboxylic acids. It can also act as a nucleophile in substitution reactions or be converted into a good leaving group for elimination or substitution reactions. msu.edulibretexts.org Furthermore, the hydroxyl group can form hydrogen bonds, which significantly affects properties like boiling point and solubility in polar solvents. britannica.com In the context of Ethanol, 2-cyclopentylidene-, the hydroxyl group provides a reactive site for further functionalization, enabling the molecule to be a versatile building block in multi-step syntheses. The chemoselective transformation of the hydroxyl group in the presence of other functional groups, such as the double bond in this case, is a key challenge and an area of active research. nih.gov

Overview of Research Trajectories for Unsaturated Alcohols and Cycloalkenyl Derivatives

Unsaturated alcohols, which contain both a hydroxyl group and a carbon-carbon double or triple bond, are a significant class of organic compounds. uclan.ac.uk Research in this area is driven by their potential as intermediates in the synthesis of complex molecules and their presence in various natural products. uclan.ac.uk The interplay between the two functional groups can lead to unique reactivity and the development of novel synthetic methodologies. frontiersin.org

Cycloalkenyl derivatives, compounds containing a double bond within a carbocyclic ring, have also garnered considerable attention. nih.gov The strain and geometry of the ring can influence the reactivity of the double bond. Research in this field often focuses on stereoselective reactions to control the three-dimensional arrangement of atoms in the products. The combination of an unsaturated alcohol with a cycloalkenyl moiety, as seen in the broader class to which Ethanol, 2-cyclopentylidene- belongs, opens up avenues for exploring complex intramolecular reactions and rearrangements.

Historical Context of Related Cyclopentane and Ethanol-Derived Compounds

The study of cyclopentane derivatives has a rich history, initially driven by the investigation of natural products like prostaglandins (B1171923) and jasmone. oup.com Early synthetic efforts focused on developing reliable methods for constructing the five-membered ring. baranlab.orgscribd.com Over time, the focus has shifted towards more complex and stereocontrolled syntheses. organic-chemistry.org

Ethanol and its derivatives have been central to the development of organic chemistry since its inception. libretexts.org The study of their reactions has led to a fundamental understanding of reaction mechanisms, such as nucleophilic substitution and elimination. The combination of these two historically significant classes of compounds in the form of cyclopentane- and ethanol-derived structures continues to be an area of active investigation, with applications in fields ranging from materials science to medicinal chemistry. google.comgoogle.comgoogleapis.com

Chemical Properties and Synthesis of Ethanol, 2-cyclopentylidene-

This section details the known chemical properties and a documented method for the synthesis of Ethanol, 2-cyclopentylidene-.

Physicochemical Properties

A summary of the key physicochemical properties of Ethanol, 2-cyclopentylidene- is presented in the table below.

| Property | Value | Reference |

| CAS Number | 931-43-1 | chemicalbook.com |

| Molecular Formula | C7H12O | chemicalbook.com |

| Molecular Weight | 112.17 g/mol | chemicalbook.com |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis

A reported synthesis of Ethanol, 2-cyclopentylidene- involves the reduction of an ester. google.com Specifically, cyclopentylideneacetic acid ethyl ester is treated with diisobutylaluminium hydride (DIBAL-H) in toluene (B28343). google.com The reaction is initially carried out at a low temperature (-78 °C) and then allowed to warm to room temperature. google.com

Reaction Scheme:

Cyclopentylideneacetic acid ethyl ester + DIBAL-H → Ethanol, 2-cyclopentylidene- google.com

This reduction is a common and effective method for converting esters to primary alcohols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org For Ethanol, 2-cyclopentylidene-, one would expect to see distinct signals in both the ¹H and ¹³C NMR spectra corresponding to the different protons and carbon atoms in the cyclopentylidene ring and the ethanol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. arxiv.org The IR spectrum of Ethanol, 2-cyclopentylidene- would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group and a peak for the C=C stretch of the exocyclic double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. chemix-chemistry-software.comnih.gov The mass spectrum of Ethanol, 2-cyclopentylidene- would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule.

Reactions of Ethanol, 2-cyclopentylidene-

The presence of both a hydroxyl group and a double bond makes Ethanol, 2-cyclopentylidene- a substrate for a variety of chemical reactions.

Reactions Involving the Hydroxyl Group

The hydroxyl group can undergo oxidation, esterification, and etherification reactions. It can also be converted into a better leaving group to facilitate substitution or elimination reactions. libretexts.org For instance, reaction with a tosyl chloride in the presence of a base would convert the hydroxyl group into a tosylate, a good leaving group. nih.gov

Reactions Involving the Alkene Moiety

The exocyclic double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation. It can also be cleaved under strong oxidizing conditions. Cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, could also be explored to construct more complex ring systems. nih.gov

Combined Reactivity

The proximity of the hydroxyl group and the double bond can lead to interesting intramolecular reactions. For example, under acidic conditions, an intramolecular cyclization could potentially occur. The specific reaction pathways would depend on the reagents and reaction conditions employed.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylideneethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJQOGBUMUORJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CCO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483376 | |

| Record name | 2-cyclopentylidene ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-43-1 | |

| Record name | 2-cyclopentylidene ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethanol, 2 Cyclopentylidene Scaffolds

Reactivity at the Alcohol Functional Group

The hydroxyl (-OH) group in Ethanol (B145695), 2-cyclopentylidene- is a primary alcohol. However, its position adjacent to the cyclopentylidene double bond makes it an allylic alcohol, which confers unique reactivity compared to a simple primary alcohol.

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes and, under certain conditions, ethers. For Ethanol, 2-cyclopentylidene-, this reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation.

The resulting primary carbocation is stabilized by resonance due to the adjacent double bond, forming an allylic carbocation. Elimination of a proton from an adjacent carbon atom then yields the alkene. Due to the resonance stabilization of the intermediate, two constitutional isomers are possible products. The major product is typically the more stable conjugated diene, 1-vinylcyclopent-1-ene.

Under different conditions, such as lower temperatures and the presence of excess alcohol, intermolecular dehydration can occur, leading to the formation of an ether.

| Reaction Type | Reagents & Conditions | Major Product(s) |

| Intramolecular Dehydration | H₂SO₄ or H₃PO₄, High Temperature | 1-vinylcyclopent-1-ene |

| Intermolecular Dehydration | H₂SO₄, Lower Temperature, Excess Alcohol | Bis(2-cyclopentylidene-ethyl) ether |

As a primary allylic alcohol, Ethanol, 2-cyclopentylidene- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol (using dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered base like triethylamine) are effective for this transformation, yielding 2-cyclopentylideneacetaldehyde. alfa-chemistry.comadichemistry.comchemistrysteps.comorganic-chemistry.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com A particularly selective method for oxidizing allylic alcohols is the use of manganese dioxide (MnO₂), which typically gives high yields of the corresponding α,β-unsaturated aldehyde without affecting the olefinic bond. mychemblog.comacsgcipr.orgmasterorganicchemistry.com

Stronger oxidizing agents, such as chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in aqueous acid, known as the Jones oxidation), will oxidize the primary alcohol past the aldehyde stage to the corresponding carboxylic acid, 2-cyclopentylideneacetic acid.

| Oxidation Level | Reagent(s) | Product |

| Aldehyde | Pyridinium Chlorochromate (PCC) | 2-cyclopentylideneacetaldehyde |

| Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-cyclopentylideneacetaldehyde |

| Aldehyde | Manganese Dioxide (MnO₂) | 2-cyclopentylideneacetaldehyde |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-cyclopentylideneacetic acid |

The hydroxyl group of Ethanol, 2-cyclopentylidene- can readily undergo esterification and etherification reactions.

Esterification: The most common method for ester formation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.orgmasterorganicchemistry.comoperachem.comchemistrysteps.comathabascau.ca The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. Alternatively, more reactive carboxylic acid derivatives like acid anhydrides or acyl chlorides can be used to form esters, often in the presence of a base like pyridine. uhcl.edulibretexts.orgshaalaa.com

Etherification: The Williamson ether synthesis is a versatile method for preparing ethers from alcohols. jk-sci.commasterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. Second, the alkoxide is reacted with a primary alkyl halide (e.g., iodomethane) to form the ether. jk-sci.compearson.comorganic-chemistry.org

| Reaction | Reactant(s) | Reagent(s)/Catalyst | Product |

| Fischer Esterification | Acetic acid | H₂SO₄ (catalyst) | 2-cyclopentylidene-ethyl acetate |

| Esterification | Acetic anhydride | Pyridine | 2-cyclopentylidene-ethyl acetate |

| Williamson Ether Synthesis | 1. Sodium Hydride (NaH)2. Iodomethane (CH₃I) | - | 1-(2-methoxyethylidene)cyclopentane |

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. A common strategy is to protonate the alcohol using a strong acid, such as a hydrogen halide (HX). libretexts.org

The protonated alcohol forms an oxonium ion, which has a much better leaving group (H₂O). A nucleophile, such as a halide ion, can then displace the water molecule. With primary allylic alcohols like Ethanol, 2-cyclopentylidene-, the reaction with HBr can proceed via either an Sₙ1 or Sₙ2 mechanism. An Sₙ2 pathway involves a direct backside attack by the bromide ion. However, an Sₙ1 pathway is also plausible due to the formation of a resonance-stabilized allylic carbocation intermediate upon loss of water. libretexts.org

| Reaction | Reagent | Mechanism(s) | Product |

| Nucleophilic Substitution | Hydrogen Bromide (HBr) | Sₙ1 / Sₙ2 | 1-(2-bromoethylidene)cyclopentane |

Reactivity of the Cyclopentylidene Unsaturated Linkage

The exocyclic double bond in Ethanol, 2-cyclopentylidene- is electron-rich and serves as a site for electrophilic addition reactions.

In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophile. This process typically proceeds through a carbocation intermediate. libretexts.org

The addition of a hydrogen halide, such as HBr, to the unsymmetrical double bond of Ethanol, 2-cyclopentylidene- is expected to follow Markovnikov's rule. chemguide.co.ukmasterorganicchemistry.com The rule states that the hydrogen atom of HX adds to the carbon atom of the double bond that already has more hydrogen atoms. In this case, the initial protonation will occur on the exocyclic carbon (the CH₂ of the ethylidene group), leading to the formation of a more stable tertiary carbocation on the cyclopentane (B165970) ring. The subsequent attack by the bromide ion yields the final product. docbrown.infoyoutube.com

Other important electrophilic additions include hydration reactions. While acid-catalyzed hydration would follow the same Markovnikov principle, other methods allow for different regioselectivity.

Oxymercuration-Demercuration: This two-step process (1. Hg(OAc)₂, H₂O; 2. NaBH₄) also achieves Markovnikov hydration but avoids the formation of a free carbocation, thus preventing potential rearrangements. vedantu.comwikipedia.orgyoutube.comchemistrysteps.comslideshare.net

Hydroboration-Oxidation: This reaction (1. BH₃·THF; 2. H₂O₂, NaOH) results in the anti-Markovnikov addition of water across the double bond, with the hydroxyl group adding to the less substituted carbon. wvu.eduwikipedia.orgucla.edumasterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Regioselectivity | Product |

| Hydrohalogenation | HBr | Markovnikov | 1-(1-bromoethyl)cyclopentan-1-ol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | 1-(1-hydroxyethyl)cyclopentan-1-ol |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | 2-(1-hydroxycyclopentyl)ethan-1-ol |

Nucleophilic Addition Reactions to the Activated Double Bond

The structure of Ethanol, 2-cyclopentylidene-, an α,β-unsaturated alcohol, features an electron-rich double bond conjugated with a hydroxyl group. This arrangement makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael-type addition. wikipedia.orgmasterorganicchemistry.com While the classic Michael reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, the underlying principle of 1,4-addition can be extended to activated alkenes like 2-cyclopentylidene-ethanol. wikipedia.orglibretexts.org

A variety of nucleophiles can participate in this type of reaction. Soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and thiols, generally favor conjugate addition over direct attack at a carbonyl group (1,2-addition), a principle that can be applied by analogy here. masterorganicchemistry.com The choice of nucleophile and reaction conditions is crucial in directing the outcome of the reaction.

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Organometallics | Lithium diorganocuprates (R₂CuLi) | β-alkylated alcohol |

| Enolates | Diethyl malonate | Adduct with a malonic ester moiety |

| Amines | Secondary amines (e.g., pyrrolidine) | β-amino alcohol |

The reactivity of the double bond is influenced by the electronic nature of the cyclopentylidene ring and the hydroxyl group. The hydroxyl group can be deprotonated under basic conditions, forming an alkoxide, which can further influence the electronic properties of the system.

Cyclization and Rearrangement Pathways

The 2-cyclopentylidene-ethanol scaffold is susceptible to various cyclization and rearrangement reactions, often catalyzed by acids. mvpsvktcollege.ac.in These transformations typically proceed through carbocation intermediates, leading to structurally diverse products. masterorganicchemistry.com

One significant pathway involves acid-catalyzed dehydration of the alcohol to form a more stable carbocation. The initial protonation of the hydroxyl group creates a good leaving group (water). wiley-vch.de Departure of water generates an allylic carbocation. This intermediate can then undergo several transformations:

1,2-Hydride or Alkyl Shifts: To form a more stable carbocation, a hydride or an alkyl group from an adjacent position can migrate to the positively charged carbon. masterorganicchemistry.com In the case of 2-cyclopentylidene-ethanol, this could lead to ring expansion or contraction, resulting in cyclohexene (B86901) or vinylcyclobutane derivatives.

Pinacol-type Rearrangements: If the starting material were a 1,2-diol derivative of the cyclopentylidene scaffold, it could undergo a pinacol (B44631) rearrangement under acidic conditions. libretexts.org This reaction involves the migration of an alkyl or aryl group to an adjacent carbocation center, ultimately forming a ketone.

Intramolecular Cyclization: The double bond or other functional groups within the molecule can act as internal nucleophiles, attacking the carbocation center to form new cyclic structures. For instance, if a suitable nucleophilic moiety is present on the cyclopentane ring, an intramolecular reaction could lead to bicyclic products.

Theoretical studies on related systems, such as vinylcyclopropylidenes, show that these molecules can undergo complex thermal rearrangements to form cyclopentadiene (B3395910) derivatives. nih.gov This suggests that under certain conditions, the 2-cyclopentylidene-ethanol framework could also engage in sophisticated skeletal reorganizations.

Polymerization Initiation and Chain Growth Processes (Derived from Analogous Systems)

Allylic alcohols, such as 2-cyclopentylidene-ethanol, are generally less reactive in free-radical polymerization compared to other vinyl monomers like styrenes or acrylates. gantrade.com The primary reason for this reduced reactivity is degradative chain transfer, where the allylic hydrogen atom is abstracted by the growing polymer radical, forming a stable, non-propagating allylic radical. This effectively terminates the polymerization chain.

Despite these challenges, polymers containing hydroxyl groups can be synthesized using allylic alcohol monomers. google.com Key approaches include:

Copolymerization: Allyl alcohol and its derivatives are often used as comonomers in polymerization reactions. researchgate.net By incorporating them with more reactive monomers, such as acrylates or styrene, it is possible to produce copolymers with pendant hydroxyl groups. These hydroxyl groups are valuable for subsequent crosslinking reactions with isocyanates, anhydrides, or melamine (B1676169) resins to create thermoset materials. google.com

Controlled Polymerization Techniques: While challenging, certain controlled polymerization methods may offer pathways to synthesize homopolymers of allylic alcohols with higher molecular weights and lower dispersity than achievable with conventional free-radical methods.

Post-Polymerization Modification: An alternative strategy involves polymerizing a related monomer and then chemically modifying the polymer to introduce the hydroxyl functionality. researchgate.net

The resulting polymers are typically oligomers with number average molecular weights in the range of 300 to 15,000. google.comresearchgate.net These hydroxyl-functional polymers find applications in coatings, adhesives, and elastomers. researchgate.net

Table 2: Polymerization Characteristics of Allylic Alcohols

| Polymerization Method | Typical Outcome | Key Features |

|---|---|---|

| Free-Radical Homopolymerization | Low molecular weight oligomers | Prone to degradative chain transfer |

| Free-Radical Copolymerization | Copolymers with pendant -OH groups | Allows incorporation of hydroxyl functionality into various polymer backbones |

Multidirectional Chemical Transformations and Derivatization Strategies

Synthesis of Heterocyclic Compounds Incorporating Cyclopentylidene-Ethanol Moieties

The 2-cyclopentylidene-ethanol moiety can serve as a versatile building block for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond (susceptible to conjugate addition) allows for a range of cyclization strategies.

One common approach involves leveraging the α,β-unsaturated nature of the molecule, analogous to the use of chalcones in heterocyclic synthesis. Reactions with binucleophilic reagents can lead to the formation of five-, six-, or seven-membered rings. For example:

Reaction with hydrazine or its derivatives can yield pyrazoline rings.

Condensation with hydroxylamine can produce isoxazoline (B3343090) derivatives.

Reaction with urea or thiourea can lead to the formation of dihydropyrimidinones or dihydropyrimidine-2-thiones.

Furthermore, the cyclopentylidene group itself can be part of a spirocyclic heterocyclic system. Research on derivatives like cyclopentylideneacetic acid has shown that they can undergo [3+2] cycloaddition reactions with azomethine ylides to produce spirocyclic pyrrolidines in high yields. researchgate.net This suggests that 2-cyclopentylidene-ethanol derivatives could be employed in similar cycloaddition reactions to generate complex spiro-heterocycles. Multi-component reactions, which are highly efficient for building complex molecular architectures, represent another powerful strategy for synthesizing heterocycles from simple precursors. windows.net

Selective Functional Group Interconversions

The two primary functional groups in 2-cyclopentylidene-ethanol—the hydroxyl group and the carbon-carbon double bond—can be selectively transformed to create a variety of derivatives. fiveable.meimperial.ac.uk

Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to a ketone, 2-cyclopentylidene-ethanone, using a range of oxidizing agents. imperial.ac.uk Mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation, minimizing the risk of side reactions at the double bond. fiveable.me

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. ub.edu This transformation allows for subsequent nucleophilic substitution reactions to introduce other functional groups (e.g., halides, azides, nitriles).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters.

Reactions of the Double Bond:

Reduction: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). fiveable.me This reaction converts 2-cyclopentylidene-ethanol into 2-cyclopentylethanol.

Epoxidation: The double bond can be converted into an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The presence of the allylic hydroxyl group can direct the stereochemistry of the epoxidation, often leading to the syn epoxide due to hydrogen bonding with the reagent. wikipedia.org

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions.

Table 3: Selective Functional Group Interconversions of 2-Cyclopentylidene-ethanol

| Reagent(s) | Functional Group Transformed | Product Functional Group |

|---|---|---|

| PCC, DMP | Alcohol | Ketone |

| TsCl, pyridine | Alcohol | Tosylate (Leaving Group) |

| H₂, Pd/C | Alkene | Alkane |

| m-CPBA | Alkene | Epoxide |

Role of the Cyclopentylidene Group as a Protecting Group for Diols

The cyclopentylidene group is a valuable tool in organic synthesis for the protection of 1,2- and 1,3-diols. thieme-connect.dechem-station.com This protection strategy involves the formation of a five- or six-membered cyclic acetal (B89532), known as a cyclopentylidene acetal. wikipedia.org This temporary modification prevents the diol from undergoing unwanted reactions while other parts of the molecule are being chemically transformed.

Formation: The protection is typically achieved by reacting the diol with cyclopentanone (B42830) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) and conditions that favor the removal of water, thereby driving the equilibrium towards the acetal product. youtube.com The cyclopentylidene group is often chosen over the more common isopropylidene (from acetone) group due to differences in stability and steric properties. thieme-connect.de

Stability and Cleavage: Cyclopentylidene acetals are robust under a wide range of conditions, including basic, reductive, and many oxidative environments. chem-station.com This stability makes them compatible with a broad array of synthetic transformations.

Deprotection is accomplished under acidic conditions. chem-station.com The acetal is hydrolyzed by treatment with aqueous acid (e.g., HCl, H₂SO₄) to regenerate the original diol and cyclopentanone. cmu.edu The lability of acetals towards acid is a key feature that allows for their selective removal when needed. thieme-connect.de

Table 4: Conditions for Cyclopentylidene Acetal Formation and Cleavage

| Process | Reagents | Typical Conditions |

|---|---|---|

| Protection (Formation) | Cyclopentanone, Acid Catalyst (e.g., TsOH) | Anhydrous solvent (e.g., Toluene), Dean-Stark trap |

| Deprotection (Cleavage) | Aqueous Acid (e.g., aq. HCl, aq. H₂SO₄) | Solvent such as THF or acetone (B3395972) |

Advanced Spectroscopic and Computational Characterization of Cyclopentylidene Ethanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and stereochemistry of organic molecules. For Ethanol (B145695), 2-cyclopentylidene-, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, would be employed to unambiguously assign all proton and carbon signals and confirm the molecular structure.

The ¹H NMR spectrum of Ethanol, 2-cyclopentylidene- is predicted to display distinct signals corresponding to the chemically non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment, with the vinylic and allylic protons appearing in the downfield region due to the deshielding effect of the π-system. The hydroxyl proton signal is typically broad and its position can vary depending on solvent and concentration.

The predicted ¹H NMR data are summarized in the table below. The assignments are based on established chemical shift ranges for similar structural motifs, such as those found in methylenecyclopentane (B75326) and allylic alcohols. chemicalbook.comnih.gov

Predicted ¹H NMR Data for Ethanol, 2-cyclopentylidene-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| =CH- | 5.1 - 5.4 | Triplet (t) | 1H |

| -CH₂OH | 4.1 - 4.3 | Doublet (d) | 2H |

| -CH₂- (Allylic, C2'/C5') | 2.2 - 2.5 | Multiplet (m) | 4H |

| -CH₂- (C3'/C4') | 1.6 - 1.8 | Multiplet (m) | 4H |

| -OH | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The sp²-hybridized carbons of the double bond are expected to resonate at low field (higher ppm values). The carbon atom attached to the electronegative oxygen of the hydroxyl group also experiences significant deshielding. The predicted chemical shifts are based on analogous structures like cyclopentane (B165970) and other cyclic alkenes. docbrown.info

Predicted ¹³C NMR Data for Ethanol, 2-cyclopentylidene-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C= (Quaternary, C1') | 145 - 150 |

| =CH- (C1) | 118 - 122 |

| -CH₂OH (C2) | 60 - 65 |

| -CH₂- (Allylic, C2'/C5') | 32 - 36 |

| -CH₂- (C3'/C4') | 25 - 28 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethanol, 2-cyclopentylidene-, key correlations would be observed between the vinylic proton (=CH-) and the methylene (B1212753) protons of the ethanol moiety (-CH₂OH). Additionally, correlations would be seen between the allylic protons (C2'/C5') and their adjacent methylene protons (C3'/C4') within the cyclopentylidene ring, confirming the integrity of the ring structure. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹J-coupling). libretexts.orglibretexts.org This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum, for instance, linking the proton signal at ~5.2 ppm to the carbon signal at ~120 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which helps to piece together the different fragments of the molecule. libretexts.orglibretexts.org For Ethanol, 2-cyclopentylidene-, the most informative correlations would be from the vinylic proton (=CH-) to the quaternary vinylic carbon (C1') and the allylic carbons (C2'/C5') of the ring. Conversely, the allylic protons on the ring would show correlations to the vinylic carbons (C1' and C1), thereby confirming the connection between the cyclopentylidene ring and the ethanol side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Ethanol, 2-cyclopentylidene- is expected to be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group, a result of hydrogen bonding. orgchemboulder.comlibretexts.org The C=C double bond will give rise to a moderate absorption, while the C-O single bond stretch will appear as a strong band in the fingerprint region. chemicalbook.com

Predicted IR Absorption Bands for Ethanol, 2-cyclopentylidene-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp²) | 3010 - 3095 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

| C=C stretch (alkene) | 1650 - 1680 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The stretching vibration of the C=C double bond, which is often of medium intensity in the IR spectrum, is expected to produce a strong signal in the Raman spectrum due to the change in polarizability during the vibration. nih.gov This makes Raman an excellent tool for characterizing the unsaturation in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. The molecular formula for Ethanol, 2-cyclopentylidene- is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 112. The subsequent fragmentation is characteristic of allylic alcohols. nih.govlibretexts.orgyoutube.com Common fragmentation pathways include the loss of a water molecule and cleavage of bonds that lead to the formation of stable allylic cations. libretexts.orgwikipedia.orglibretexts.org

Predicted Mass Spectrometry Fragmentation for Ethanol, 2-cyclopentylidene-

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 94 | [C₇H₁₀]⁺• | Loss of H₂O (Dehydration) |

| 81 | [C₆H₉]⁺ | Cleavage of C1-C2 bond (Loss of •CH₂OH) |

| 67 | [C₅H₇]⁺ | Allylic cleavage within the ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in Ethanol, 2-cyclopentylidene- is the isolated carbon-carbon double bond (C=C). pressbooks.pub

For non-conjugated alkenes, the main electronic transition is a π → π* transition. docbrown.infodavuniversity.org This transition requires high energy, and therefore, the maximum absorbance (λmax) is typically found in the far-UV region, often below 200 nm. docbrown.infomasterorganicchemistry.com This wavelength is generally outside the range of standard laboratory UV-Vis spectrophotometers. The molar absorptivity (ε) for such a transition is expected to be in the range of 10,000 to 20,000 L mol⁻¹ cm⁻¹. The absence of significant absorption in the 220-800 nm range confirms the lack of an extended conjugated system in the molecule.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to investigate molecular properties that are often difficult or impossible to measure experimentally. For a molecule like Ethanol, 2-cyclopentylidene-, theoretical modeling can elucidate its electronic characteristics, conformational preferences, and energetic landscape, offering deep insights into its behavior.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By approximating the electron density, DFT calculations can predict geometries, orbital energies, and various reactivity descriptors. For 2-cyclopentylideneethanol, which can be classified as a substituted allylic alcohol, DFT studies on similar structures are highly informative.

Theoretical investigations into the reactivity of substituted cyclopentadiene (B3395910) and other cyclopentylidene derivatives have demonstrated how electronic effects influence reaction pathways. mdpi.com For instance, the nucleophilic and electrophilic nature of different atomic sites within a molecule can be characterized, allowing for the prediction of reactivity patterns in reactions such as cycloadditions. mdpi.com In the case of 2-cyclopentylideneethanol, the exocyclic double bond and the hydroxyl group are the primary sites of reactivity.

The reactivity of 2-cyclopentylideneethanol can be further understood by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to predicting how the molecule will interact with other chemical species. Based on studies of similar unsaturated alcohols, the HOMO is likely to be localized around the π-bond of the cyclopentylidene group, while the LUMO would be associated with the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of 2-Cyclopentylideneethanol based on DFT Studies of Analogous Systems (Note: The following data is illustrative and based on typical values for similar allylic alcohols and cyclopentylidene derivatives, as specific data for 2-cyclopentylideneethanol is not available.)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 1.5 - 2.0 D | Reflects the polarity of the molecule due to the hydroxyl group. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties and energetics.

For a system like 2-cyclopentylideneethanol, ab initio calculations would be instrumental in determining precise geometric parameters, vibrational frequencies, and thermochemical data such as the enthalpy of formation. Studies on related unsaturated alcohols have utilized these methods to understand their reactivity and combustion chemistry. researchgate.net

The energetics of the molecule, including the stability of different conformers and the energy barriers for rotation around single bonds, can be accurately computed. For 2-cyclopentylideneethanol, rotation around the C-C single bond connecting the cyclopentylidene ring to the ethanol moiety would be a key conformational feature to investigate. Ab initio calculations could provide the relative energies of the different rotamers, shedding light on the most stable conformations.

Furthermore, these methods are crucial for studying reaction mechanisms. For example, the palladium-catalyzed amination of allylic alcohols has been investigated using DFT, which could be extended to ab initio methods for higher accuracy, to map out the potential energy surface of the reaction and identify transition states. uva.nl

Table 2: Predicted Energetic Properties of 2-Cyclopentylideneethanol from Analogous Ab Initio Studies (Note: These values are hypothetical and serve to illustrate the types of data obtained from ab initio calculations on similar molecules.)

| Property | Predicted Value | Method of Determination |

| Enthalpy of Formation (gas phase) | ~ -150 kJ/mol | High-level ab initio methods (e.g., G4 theory) |

| Rotational Barrier (C-C bond) | ~ 5-10 kJ/mol | Potential energy surface scan at the MP2 or CCSD(T) level |

| Vibrational Frequencies (selected) | OH stretch: ~3600 cm⁻¹ C=C stretch: ~1650 cm⁻¹ | Frequency calculations at the MP2 level |

The three-dimensional structure and dynamic behavior of 2-cyclopentylideneethanol are critical to its function and reactivity. Conformational analysis focuses on identifying the stable spatial arrangements of the atoms in a molecule, known as conformers, and the energy barriers between them. For 2-cyclopentylideneethanol, the flexibility of the ethanol side chain and the potential for puckering of the cyclopentane ring are important considerations.

The presence of the exocyclic double bond introduces allylic strain, a type of steric strain that can influence the preferred conformation. youtube.com Specifically, interactions between the substituents on the double bond and the allylic C-H bonds can lead to a preference for certain dihedral angles. bham.ac.ukimperial.ac.uk The lowest energy conformation will seek to minimize these steric clashes. youtube.com

Molecular Dynamics (MD) simulations can provide a detailed picture of the molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes. nih.gov For 2-cyclopentylideneethanol, an MD simulation could reveal how the molecule explores its conformational space, the timescales of different motions, and how it interacts with solvent molecules. rsc.org

Simulations of various alcohols have provided insights into their liquid-state structure and dynamics, including hydrogen bonding networks. rsc.org In an MD simulation of 2-cyclopentylideneethanol in a protic solvent like water or ethanol, one could study the formation and lifetime of hydrogen bonds involving the hydroxyl group, which would be crucial for understanding its solubility and transport properties.

Table 3: Key Conformational Features of 2-Cyclopentylideneethanol (Note: This table is based on general principles of conformational analysis applied to the structure of 2-cyclopentylideneethanol.)

| Conformational Feature | Description | Expected Influence on Stability |

| Ring Pucker | The cyclopentane ring can adopt various puckered conformations (e.g., envelope, twist) to relieve angle and torsional strain. | The puckering will influence the orientation of the ethanol substituent. |

| Side Chain Rotation | Rotation around the C-C bond between the ring and the ethanol group will lead to different rotamers. | Allylic strain and steric interactions with the ring will determine the most stable rotamer. |

| Hydroxyl Group Orientation | The orientation of the O-H bond can be influenced by intramolecular hydrogen bonding or interactions with the π-system of the double bond. | The preferred orientation will impact the molecule's polarity and intermolecular interactions. |

Q & A

Q. What are the established synthetic routes for Ethanol, 2-cyclopentylidene-, and how do reaction conditions influence yield?

Ethanol derivatives with cyclic substituents are typically synthesized via acid-catalyzed cyclization of diols or ketones. For example, cyclohexenyl derivatives (structurally analogous) are formed via intramolecular dehydration using sulfuric acid or POCl₃ . Key variables include temperature (excess heat may promote side reactions) and stoichiometry of the catalyst. Yield optimization requires monitoring reaction progress via TLC or GC-MS to identify intermediates and byproducts. Evidence from similar alcohols (e.g., 1-Phenylethanol) suggests that alkyl halide precursors can also be used in SN2 reactions with cyclopentylidene-containing nucleophiles .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize Ethanol, 2-cyclopentylidene-?

- NMR : The cyclopentylidene group’s sp² carbons will show distinct ¹³C NMR signals at ~120–140 ppm, while hydroxyl protons in ethanol derivatives appear as broad singlets (~1–5 ppm) in ¹H NMR .

- IR : Stretching vibrations for C=C (1600–1680 cm⁻¹) and O-H (3200–3600 cm⁻¹) confirm structural motifs.

- MS : Fragmentation patterns (e.g., loss of H₂O or cyclopentene) validate molecular ion peaks. Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are critical when handling Ethanol, 2-cyclopentylidene-?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (S24/25, S37/39) .

- Ventilation : Use fume hoods due to potential volatility.

- First Aid : Immediate rinsing with water for eye/skin exposure (S26) .

Advanced Research Questions

Q. What mechanistic pathways govern the acid-catalyzed formation of Ethanol, 2-cyclopentylidene-?

The reaction likely proceeds through a carbocation intermediate. For example:

Protonation of a carbonyl oxygen in a precursor ketone.

Formation of a cyclopentylidene carbocation via intramolecular hydride shift.

Nucleophilic attack by water or ethanol to form the final product. Isotopic labeling (e.g., D₂O) can track proton transfer steps, while computational DFT studies model transition states .

Q. How should experimental designs control variables (temperature, catalyst concentration) to optimize synthesis?

Adopt a factorial design (e.g., Response Surface Methodology) as seen in ethanol production studies (Table in ):

Q. How can contradictory data in cyclopentylidene ethanol synthesis (e.g., yield fluctuations) be resolved?

Analyze confounding variables:

- Case Study : In , Run 7 (R = 0.241 g/g) vs. Run 25 (R = 0.163 g/g) under similar conditions. Differences may arise from impurities in precursors or uneven heating. Use ANOVA to identify statistically significant factors.

- Mitigation : Standardize reagent sources and calibrate equipment (e.g., thermocouples).

Q. What computational methods predict the stability of Ethanol, 2-cyclopentylidene- under varying pH or solvent systems?

Q. How does the cyclopentylidene group influence the compound’s stability during long-term storage?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC.

- Byproduct Identification : Use LC-MS to detect oxidation products (e.g., cyclopentanone derivatives), as seen in analogous alcohols .

Q. What strategies minimize byproduct formation during large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (H₂SO₄) to favor selectivity.

- In Situ Monitoring : Use inline FTIR to adjust reagent feed rates dynamically.

Q. How do solvent polarity and proticity affect reaction kinetics in cyclopentylidene ethanol synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.